

# A Theoretical and Experimental Guide to 2-Hydroxy-5-iodobenzaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxy-5-iodobenzaldehyde

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This technical guide provides a comprehensive overview of **2-Hydroxy-5-iodobenzaldehyde** (also known as 5-Iodosalicylaldehyde), a valuable building block in medicinal chemistry and organic synthesis. While extensive theoretical studies on this specific molecule are not yet prevalent in scientific literature, this document outlines a robust computational methodology for its theoretical analysis, based on established practices for similar aromatic aldehydes. This guide also presents a detailed, verified experimental protocol for its synthesis and collates its key physicochemical properties.

## Physicochemical Properties

**2-Hydroxy-5-iodobenzaldehyde** is a solid, appearing as a white to light yellow or orange powder or crystal.<sup>[1]</sup> It is recognized for its utility as an intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and antimicrobial agents.<sup>[2]</sup>

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IO <sub>2</sub>	
Molecular Weight	248.02 g/mol	
CAS Number	1761-62-2	[3]
Melting Point	98-100 °C (lit.)	[3]
Appearance	White to Light yellow/orange powder	
Purity	>95.0% (GC)	
Synonyms	5-Iodosalicylaldehyde	[3]

## Experimental Protocol: Synthesis of 2-Hydroxy-5-iodobenzaldehyde

The following protocol describes a general and effective method for the synthesis of **2-Hydroxy-5-iodobenzaldehyde** from salicylaldehyde.[3]

### Materials:

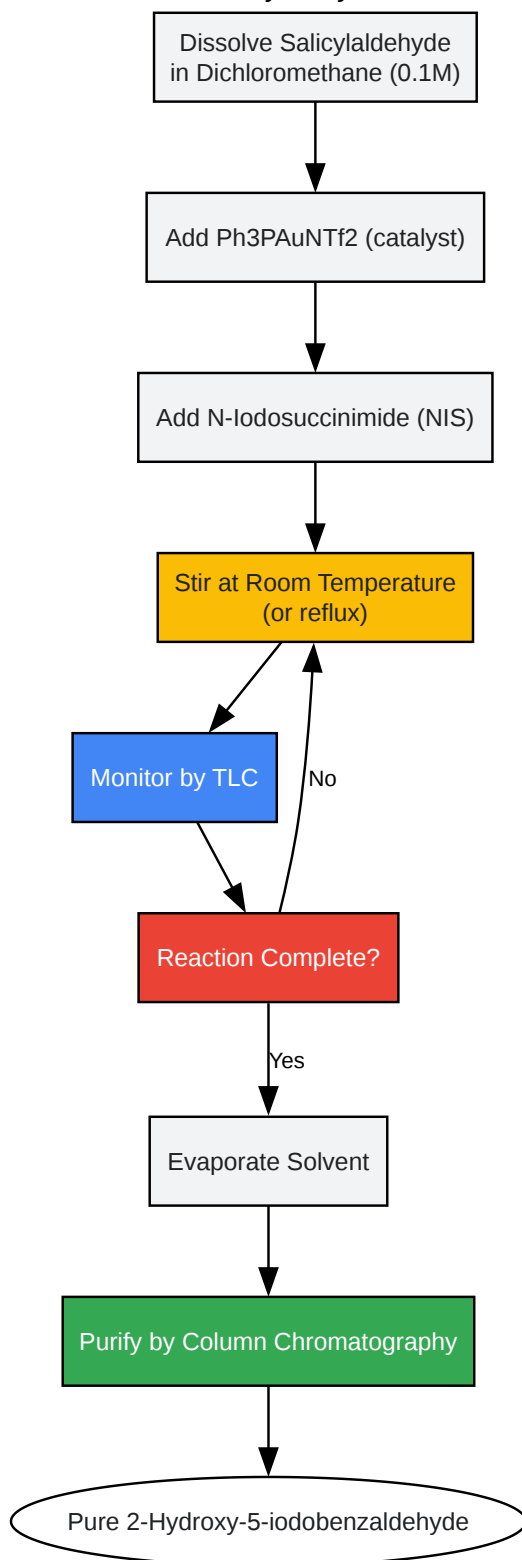
- Salicylaldehyde (1 mmol)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or 1,2-dichloroethane ((CH<sub>2</sub>Cl)<sub>2</sub>) (to make a 0.1 M solution)
- Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph<sub>3</sub>PAuNTf<sub>2</sub>) (0.025 mmol, 19 mg)
- N-Iodosuccinimide (NIS) (1.1 mmol, 248 mg)
- Standard laboratory glassware
- Magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus
- Rotary evaporator

- Column chromatography setup

## Procedure:

- **Dissolution:** In a round-bottom flask, prepare a 0.1 M solution of salicylaldehyde by dissolving it in either dichloromethane or 1,2-dichloroethane.
- **Catalyst Addition:** To the stirred solution, add triphenylphosphorane bis(trifluoromethylsulfonyl)imide ( $\text{Ph}_3\text{PAuNTf}_2$ ).
- **Iodinating Agent Addition:** Following the catalyst, add N-iodosuccinimide (NIS) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature. The reaction can also be conducted under reflux conditions to potentially increase the rate.
- **Monitoring:** Monitor the progress of the reaction for the complete conversion of salicylaldehyde using Thin Layer Chromatography (TLC).
- **Solvent Removal:** Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product should be purified by column chromatography to obtain pure **2-Hydroxy-5-iodobenzaldehyde**.

## Synthesis Workflow for 2-Hydroxy-5-iodobenzaldehyde

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **2-Hydroxy-5-iodobenzaldehyde**.

## Theoretical Studies: A Methodological Approach

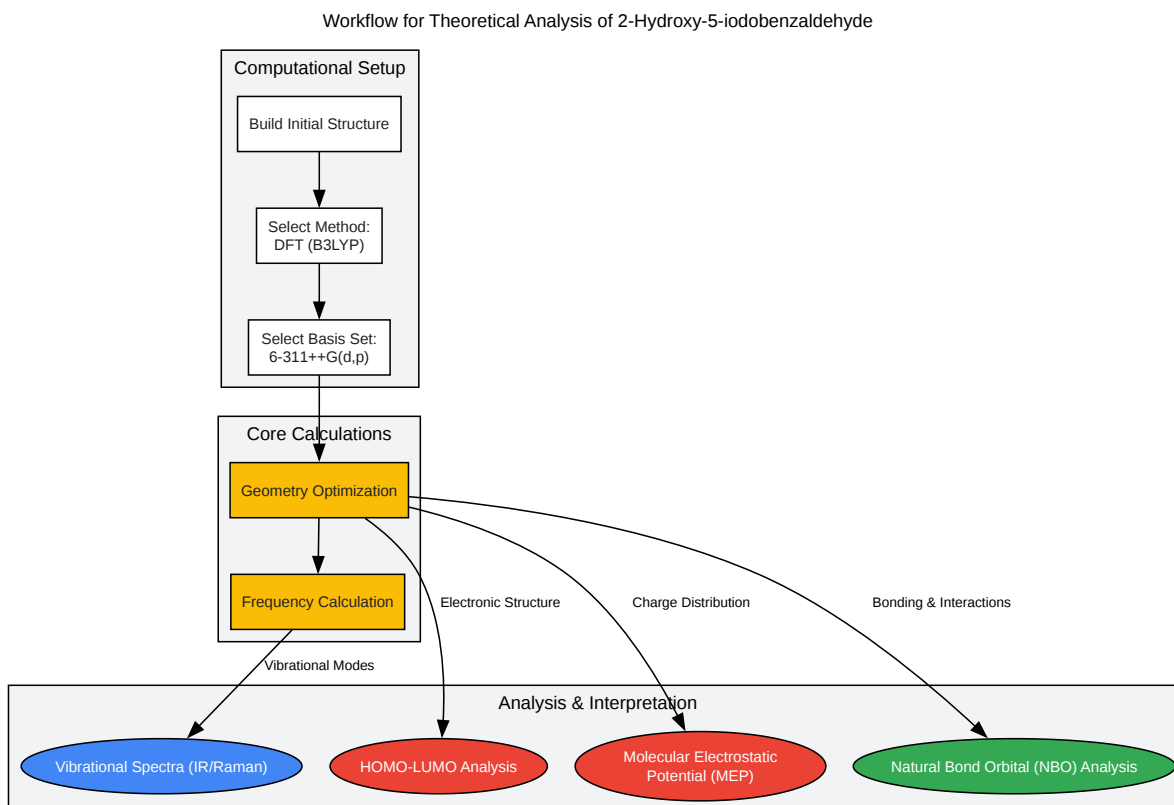
While specific computational studies on **2-Hydroxy-5-iodobenzaldehyde** are not readily available, this section outlines a robust and widely accepted protocol for its theoretical investigation using Density Functional Theory (DFT). This methodology is based on successful analyses of similar substituted benzaldehydes and other aromatic systems.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Computational Protocol

The following protocol details the steps for a comprehensive theoretical analysis of the molecule.

- Geometry Optimization:
  - Method: Density Functional Theory (DFT).
  - Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[\[4\]](#)[\[5\]](#)
  - Basis Set: 6-311++G(d,p).[\[4\]](#)[\[5\]](#) This basis set is recommended for its balance of accuracy and computational cost, providing a good description of electron correlation and polarization.
  - Software: Gaussian, ORCA, or similar quantum chemistry software packages.
  - Procedure: The initial molecular structure of **2-Hydroxy-5-iodobenzaldehyde** is built and optimized to find the global minimum on the potential energy surface. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
- Vibrational Analysis:
  - Procedure: Using the optimized geometry, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).
  - Output: This calculation yields the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra.[\[5\]](#)[\[8\]](#)

- Significance: The analysis helps in the assignment of experimental vibrational bands to specific molecular motions (e.g., C=O stretch, O-H bend).
- Electronic Properties Analysis:
  - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
    - Significance: The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap suggests higher reactivity.
  - Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
    - Significance: The MEP is invaluable for predicting how the molecule will interact with other species, highlighting regions prone to electrophilic or nucleophilic attack.
- Natural Bond Orbital (NBO) Analysis:
  - Procedure: NBO analysis is performed on the optimized structure to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.[\[2\]](#)[\[5\]](#)[\[9\]](#)
  - Significance: This analysis provides a quantitative picture of the Lewis structure, bond polarities, and the stabilizing effects of electron delocalization within the molecule.



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Caption: Proposed workflow for the theoretical analysis of **2-Hydroxy-5-iodobenzaldehyde**.

## Conclusion

**2-Hydroxy-5-iodobenzaldehyde** is a significant compound with practical applications in chemical synthesis. While this guide provides a solid foundation with a detailed synthesis protocol and known physical properties, the area of its theoretical and computational characterization remains largely unexplored. The proposed methodological framework for DFT calculations offers a clear pathway for future research to elucidate its electronic structure, reactivity, and spectroscopic properties. Such studies would not only contribute to a fundamental understanding of this molecule but also enhance its application in rational drug design and materials science.

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- To cite this document: BenchChem. [A Theoretical and Experimental Guide to 2-Hydroxy-5-iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156012#theoretical-studies-on-2-hydroxy-5-iodobenzaldehyde]



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